molecular formula C11H20O2 B184319 Tert-butyl cyclohexanecarboxylate CAS No. 16537-05-6

Tert-butyl cyclohexanecarboxylate

Cat. No.: B184319
CAS No.: 16537-05-6
M. Wt: 184.27 g/mol
InChI Key: WFYWVWNFVSGLFT-UHFFFAOYSA-N
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Description

Tert-butyl cyclohexanecarboxylate is an organic compound with the molecular formula C11H20O2. It is a type of ester, specifically a tert-butyl ester, which is widely used in organic synthesis due to its stability and reactivity. The compound is characterized by a cyclohexane ring bonded to a carboxylate group, which is further esterified with a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl cyclohexanecarboxylate can be synthesized through the esterification of cyclohexanecarboxylic acid with tert-butyl alcohol. One common method involves the use of di-tert-butyl dicarbonate as a reagent in the presence of a base such as 4-dimethylaminopyridine (DMAP). The reaction typically proceeds under reflux conditions at elevated temperatures (around 90°C) for several hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Di-tert-butyl dicarbonate, DMAP, tert-butyl alcohol.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Cyclohexanecarboxylic acid and tert-butyl alcohol.

    Oxidation: Cyclohexanecarboxylic acid and other oxidized derivatives.

Mechanism of Action

The mechanism of action of tert-butyl cyclohexanecarboxylate primarily involves its role as a protecting group in organic synthesis. The tert-butyl ester group provides steric hindrance, protecting the carboxylate functionality from unwanted reactions. This protection is particularly useful in multi-step synthesis processes where selective reactions are required .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: Another tert-butyl ester used as a solvent and in organic synthesis.

    Cyclohexyl acetate: An ester with a cyclohexane ring but different esterifying group.

    Tert-butyl benzoate: A tert-butyl ester with a benzene ring instead of a cyclohexane ring.

Uniqueness

Tert-butyl cyclohexanecarboxylate is unique due to its combination of a cyclohexane ring and a tert-butyl ester group. This structure provides a balance of steric hindrance and reactivity, making it particularly useful as a protecting group in organic synthesis .

Properties

IUPAC Name

tert-butyl cyclohexanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYWVWNFVSGLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473485
Record name cyclohexanecarboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16537-05-6
Record name cyclohexanecarboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl cyclohexanecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of cyclohexanecarboxylic acid (10.0 g, 78 mmol) in DCM (75 mL) concentrated sulfuric acid (765 mg, 7.8 mmol) was added. At a temperature between −15° C. and −10° C. isobutylene (10.94 g, 195 mmol) was introduced over 1 h. The cooling bath was removed and the reaction mixture was stirred at room temperature for 72 h. Then a second portion of isobutylene (10.94 g, 195 mmol) was introduced over 1 h at −10° C. The reaction mixture was stirred at room temperature for an additional 20 h, then NaHCO3 (7.864 g, 93.6 mmol) was added before the mixture was stirred at room temperature for another 1 h. Water (50 mL) was added under stirring. After 45 min the reaction mixture was worked up and washed until neutral. The organic phases were combined, dried over sodium sulfate and concentrated on a rotary evaporator. The crude product (13.5 g) was distilled over a Vigreux column at 35° C. (0.04 mbar) to afford 10.9 g (76%) cyclohexanecarboxylic acid tert-butyl ester as a colorless oil. 1H-NMR (CDCl3, 400 MHz): ppm 1.12-1.54 (m, 14H), 1.55-1.99 (m, 5H), 2.12-2.22 (m, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
10.94 g
Type
reactant
Reaction Step Two
Quantity
10.94 g
Type
reactant
Reaction Step Three
Quantity
7.864 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 48.2 g of dicyclohexylcarbodiimide in 100 ml of methylene chloride is added dropwise at room temperature with stirring to a solution of 27.7 g (0.2 mol) of 4-cyclohexanecarboxylic acid, 28.9 g of tert-butanol and 24 g of 4-dimethylaminopyrimidine in 200 ml of methylene chloride. The mixture is stirred for 24 hours at room temperature, dicyclohexylurea is removed by filtration, and the product is extracted twice by stirring with water. The organic phase is dried and concentrated. The crude product is purified by distillation on a thin-film evaporator (150°/0.4 mm). This gives 20 g (51.8% of theory) of a colorless oil.
Quantity
48.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step Two
Quantity
28.9 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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